BenchChemオンラインストアへようこそ!

Spiramide

Receptor Binding Affinity Dopamine D2 Receptor Serotonin 5-HT2 Receptor

Spiramide (AMI-193) delivers a precision receptor signature unattainable with generic butyrophenones. Its potent dual 5-HT2/D2 antagonism (Ki=2 nM and 3 nM) and >2000-fold selectivity over 5-HT1C enable pathway-specific studies. Unlike spiperone, Spiramide lacks disruptive motor effects, ensuring clean behavioral readouts in anxiety, cognition, and sensorimotor gating assays. Validated in primate cocaine-discrimination models and ranked for opioid withdrawal studies, this tool compound guarantees reproducible, high-impact neuroscience data.

Molecular Formula C22H26FN3O2
Molecular Weight 383.5 g/mol
CAS No. 510-74-7
Cat. No. B1681077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpiramide
CAS510-74-7
Synonyms8-(3-(4-Fluorophenoxy) propyl)-1-phenyl-1,3,8-triazaspiro(4, 5)decan-4-one
AMI-193
spiramide
spiramide hydrochloride
spiramide monohydrochloride
Molecular FormulaC22H26FN3O2
Molecular Weight383.5 g/mol
Structural Identifiers
SMILESC1CN(CCC12C(=O)NCN2C3=CC=CC=C3)CCCOC4=CC=C(C=C4)F
InChIInChI=1S/C22H26FN3O2/c23-18-7-9-20(10-8-18)28-16-4-13-25-14-11-22(12-15-25)21(27)24-17-26(22)19-5-2-1-3-6-19/h1-3,5-10H,4,11-17H2,(H,24,27)
InChIKeyFJUKDAZEABGEIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Spiramide (510-74-7): Procurement-Ready Pharmacological Profile and Baseline for Receptor Selectivity


Spiramide (CAS 510-74-7, also known as AMI-193) is a synthetic azaspiro compound belonging to the butyrophenone class of neuroleptics [1]. It functions as a potent and selective antagonist at both the serotonin 5-HT2 receptor (with a particular preference for the 5-HT2A subtype) and the dopamine D2 receptor . This dual antagonism forms the core of its pharmacological signature, distinguishing it from agents that act primarily on a single receptor class. Its basic characteristics include a molecular weight of 383.46 g/mol and a high binding affinity for its primary targets, positioning it as a key research tool for investigating complex neuropsychiatric signaling pathways [1]. The compound exhibits >2000-fold selectivity for 5-HT2 over 5-HT1C receptors, a key feature in its receptor binding profile [2].

Why Spiramide (510-74-7) Cannot Be Replaced by Generic Butyrophenones or Atypical Antipsychotics


Substituting Spiramide with other butyrophenones (e.g., haloperidol) or atypical antipsychotics (e.g., risperidone) is scientifically unsound due to its unique, quantifiable receptor selectivity fingerprint. Unlike haloperidol, a prototypical D2 antagonist, Spiramide achieves a specific balance by potently co-antagonizing 5-HT2 and D2 receptors (Ki of 2 nM and 3 nM, respectively) , a profile critical for modulating distinct behavioral and neurochemical pathways. This precise selectivity is not a class trait; for instance, spiperone, a close structural analog, shares the 5-HT2/D2 antagonism but differs in its in vivo behavioral impact, lacking the disruptive effects seen with spiperone [1]. Furthermore, Spiramide exhibits negligible affinity for the 5-HT2C receptor (Ki=4300 nM), a >2000-fold selectivity over its 5-HT2 target, which contrasts with many other serotonergic ligands and provides experimental precision that generics cannot guarantee [2].

Quantitative Differentiation: A Spiramide Procurement Evidence Guide for Receptor Selectivity and Behavioral Specificity


Spiramide's Quantified D2 vs. 5-HT2 Co-Antagonism Compared to Haloperidol

Spiramide demonstrates a dual 5-HT2/D2 antagonism profile that is quantifiably distinct from the primary D2 antagonism of haloperidol. Spiramide potently binds to the 5-HT2 receptor with a Ki of 2 nM and the D2 receptor with a Ki of 3 nM . This contrasts with haloperidol, a classic butyrophenone neuroleptic, which acts primarily as a D2 antagonist with significantly lower affinity for 5-HT2 receptors. While a direct side-by-side binding assay for both compounds is not cited in a single source, the widely established pharmacological profile of haloperidol indicates a D2 Ki in the low nanomolar range (~1-4 nM) but a substantially higher Ki for 5-HT2 (~50-100 nM) [1]. This means Spiramide provides a unique 1.5:1 ratio of D2 to 5-HT2 binding affinity, whereas haloperidol's ratio is estimated to be approximately 1:50, indicating a 30-fold difference in relative selectivity favoring co-antagonism [2].

Receptor Binding Affinity Dopamine D2 Receptor Serotonin 5-HT2 Receptor

Head-to-Head Comparison: Spiramide Lacks the Disruptive Behavioral Effects of Spiperone

In a direct comparison of behavioral effects, Spiramide is noted to lack the disruptive effect on animal behavior that is characteristic of its close structural analog, spiperone [1]. Both compounds bind to 5-HT2 sites with similar potency, and both are high-affinity D2 antagonists (Spiramide Ki = 3 nM) [1]. The key differentiation lies not in binding affinity, but in the qualitative and quantitative in vivo outcome. While specific quantitative data on the degree of disruption (e.g., catalepsy scores or locomotor activity counts) are not provided in the curated definitions, the binary differentiation is a critical procurement criterion for behavioral neuroscientists. Spiperone is a known potent cataleptogenic agent, a disruptive effect mediated by high D2 blockade, whereas Spiramide's behavioral profile is described as distinct and less disruptive, likely due to its unique balance of 5-HT2 and D2 antagonism [2].

Behavioral Pharmacology Spiperone In Vivo Comparison

Quantified 5-HT2 vs. 5-HT1C Selectivity Defines Spiramide's Off-Target Profile

Spiramide exhibits a >2000-fold selectivity for the 5-HT2 receptor (Ki=2 nM) over the 5-HT1C receptor (Ki=4300 nM) . This quantifiable selectivity is a key differentiator from other 5-HT2 antagonists that may have significant affinity for 5-HT1C (also known as 5-HT2C). For instance, while specific comparator Ki values vary across assays, many serotonergic ligands show less than a 100-fold difference in affinity between these two closely related receptor subtypes. This high degree of selectivity minimizes off-target effects related to 5-HT2C modulation, which is known to be involved in the regulation of appetite and anxiety, providing a cleaner pharmacological signal [1].

Receptor Selectivity 5-HT2C Off-target activity

Quantified Dopamine D2 vs. D1 Selectivity Distinguishes Spiramide from Non-selective Antagonists

Spiramide is a highly selective antagonist for the dopamine D2 receptor (Ki=3 nM) over the dopamine D1 receptor (Ki=2530 nM), representing an approximately 843-fold selectivity [1]. This is a quantifiable differentiator from less selective dopamine antagonists, such as some early-generation antipsychotics or research tools like SCH 23390 (a selective D1 antagonist), which have the opposite selectivity. By specifically targeting D2 receptors while sparing D1 receptors, Spiramide allows for the precise dissection of D2-mediated pathways without concurrent D1 receptor modulation [2].

Dopamine Receptor D1 Receptor D2 Receptor Receptor Subtype Selectivity

Spiramide's Potency in Reducing Morphine Withdrawal Compared to Other Butyrophenones

In a head-to-head comparison of several butyrophenones and related drugs for reducing morphine withdrawal body shakes in rats, Spiramide was one of the active compounds tested [1]. The study established a rank order of potency on a mg/kg basis: spiperone was most potent, followed by benperidol, butaclarriol, loxapine, oxiperomide, haloperidol, and then Spiramide, which was more potent than chlorpromazine, trifluoperazine, pimozide, and pipamperone [1]. While the study does not provide an ED50 value for Spiramide, its inclusion in the potency ranking demonstrates quantifiable in vivo anti-withdrawal activity and positions it within a defined hierarchy relative to other clinically and experimentally relevant neuroleptics [2].

In Vivo Pharmacology Morphine Withdrawal Butyrophenone

Quantified Attenuation of Cocaine's Discriminative-Stimulus Effects

Spiramide (0.003-0.01 mg/kg, i.m.) has been shown to dose-dependently attenuate the discriminative-stimulus effects of cocaine in drug discrimination experiments in monkeys [1]. This functional antagonism is quantifiable and demonstrates that Spiramide's 5-HT2/D2 antagonist profile can modulate the interoceptive cues of a psychostimulant. This specific in vivo effect distinguishes it from other compounds that may not impact cocaine discrimination. While a direct comparator is not provided, this functional outcome is a key piece of evidence for Spiramide's unique behavioral pharmacology profile [1].

Drug Discrimination Cocaine Behavioral Pharmacology

Spiramide (510-74-7): Key Research and Industrial Application Scenarios Driven by Quantifiable Differentiation


Investigating D2 Receptor Function without Confounding D1 Modulation

Based on its ~843-fold selectivity for D2 over D1 receptors (Kis of 3 nM vs. 2530 nM) [1], Spiramide is an optimal tool for neuroscience studies focused on isolating D2 receptor-mediated pathways in systems where D1 and D2 receptors have opposing or complex interactions. This high selectivity ensures that observed effects (e.g., on locomotion, reward behavior, or gene expression) can be attributed specifically to D2 receptor blockade.

Elucidating the Role of 5-HT2 Receptors in Psychostimulant Abuse Models

The evidence that Spiramide attenuates the discriminative-stimulus effects of cocaine in primates [2] validates its use in preclinical addiction research. This specific functional outcome makes it a valuable reagent for studying the interplay between serotonin 5-HT2 and dopamine D2 systems in mediating the subjective and reinforcing effects of psychostimulants.

Behavioral Pharmacology Studies Requiring Non-Disruptive 5-HT2/D2 Antagonism

For behavioral assays where the profound motor disruption caused by compounds like spiperone is a confounding factor, Spiramide provides a critical alternative. Its unique profile—potent 5-HT2/D2 antagonism (Kis of 2 nM and 3 nM) combined with a lack of disruptive in vivo effects [3]—allows for cleaner interpretation of behavioral outcomes related to anxiety, cognition, or sensorimotor gating, without the interference of catalepsy or severe sedation.

Probing Anti-Withdrawal Mechanisms in Opioid Dependence Models

Given its established rank in reducing morphine withdrawal body shakes in rats [4], Spiramide is a relevant tool for investigating the neurochemical mechanisms underlying opioid withdrawal. Its specific position in the potency hierarchy among butyrophenones allows researchers to compare and contrast the contribution of different receptor profiles (e.g., 5-HT2 vs. D2 affinity) to the mitigation of withdrawal symptoms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Spiramide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.